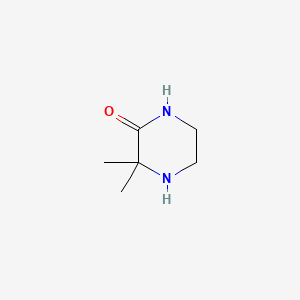

3,3-Dimethylpiperazin-2-one

Cat. No. B1295987

Key on ui cas rn:

22476-74-0

M. Wt: 128.17 g/mol

InChI Key: ZBFIRYWCOIYJDA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08536175B2

Procedure details

A mixture of ethyl-2-bromoisobutyrate (14.6 g, 74.9 mmol), ethylene diamine (33 mL, 487 mmol, 6.5 equiv) and potassium carbonate (11.4 g, 82.4 mmol, 1.1 equiv) in toluene (150 mL) was stirred for 22 h at reflux, cooled and filtered. The filtrate was concentrated and the residue triturated in Et2O to afford 6.3 g of 3,3-dimethyl-piperazin-2-one as a white solid. Methyl iodide (4 mL, 64.0 mmol, 1.3 equiv) was added dropwise to a suspension of 3,3-dimethyl-piperazin-2-one (6.3 g, 49.2 mmol) and potassium carbonate (8.8 g, 64.0 mmol, 1.3 equiv) in DME (20 mL). The reaction mixture was heated to 45° C., stirred for 3 h, cooled and filtered, washing the filter cake with DME. The filtrate was concentrated and the residue triturated in DME to afford 2.8 g (batch 1) of the title compound as a white solid. The filtrate from the trituration was concentrated and the residue purified by silica gel column chromatography (DCM/MeOH, 9:1) to afford 1.75 g (batch 2) of the title compound as a white solid. Title compound: ESI-MS: 143.1 [M+H]+; TLC: Rf=0.25 (DCM/MeOH, 9:1).

Identifiers

|

REACTION_CXSMILES

|

CI.[CH3:3][C:4]1([CH3:11])[NH:9][CH2:8][CH2:7][NH:6][C:5]1=[O:10].[C:12](=O)([O-])[O-].[K+].[K+]>COCCOC>[CH3:3][C:4]1([CH3:11])[N:9]([CH3:12])[CH2:8][CH2:7][NH:6][C:5]1=[O:10] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

|

Name

|

|

|

Quantity

|

6.3 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C(NCCN1)=O)C

|

|

Name

|

|

|

Quantity

|

8.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 3 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washing the filter cake with DME

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue triturated in DME

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |